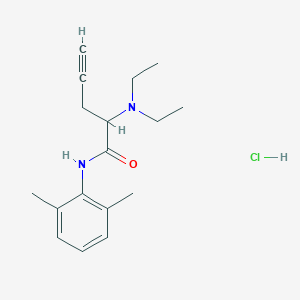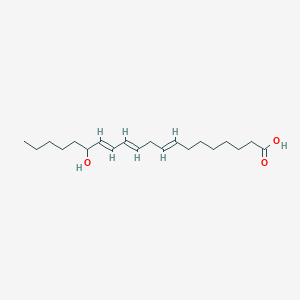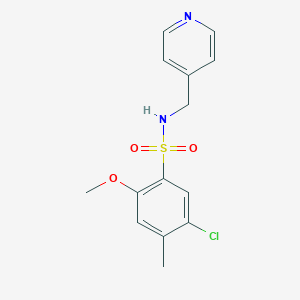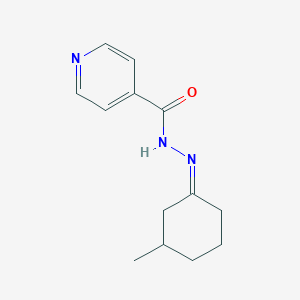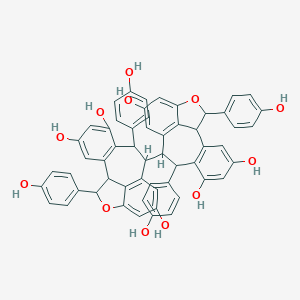
Hopeaphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hopeaphenol is a natural polyphenol compound that is found in the bark of the Hopea odorata tree. It has been identified as a potential therapeutic agent due to its various biological activities.
Applications De Recherche Scientifique
Antioxidant Properties
Hopeaphenol, a naturally occurring plant polyphenol, has demonstrated significant antioxidant activity. Studies have shown that it exhibits notable free radical scavenging activities, including against DPPH, superoxide anion, and hydrogen peroxide radicals. Its effectiveness as a natural antioxidant suggests potential use as a food preservative or in nutraceuticals (Subramanian, Raj, Manigandan, & Elangovan, 2015).
Inhibiting Bacterial Virulence
Hopeaphenol has been identified as an inhibitor of Type III secretion systems (T3SSs) in several gram-negative pathogens, including Yersinia pseudotuberculosis and Pseudomonas aeruginosa. This discovery is crucial, as these systems are key factors in bacterial virulence. The potential of hopeaphenol in reducing bacterial virulence suggests its utility in developing novel antimicrobial strategies (Zetterström et al., 2013).
Antimicrobial and Cytotoxic Effects
Hopeaphenol has displayed antimicrobial activity against certain strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium smegmatis. Additionally, it has shown cytotoxic properties against various cancer cell lines, suggesting its potential in cancer therapy and antimicrobial applications (Zgoda-Pols, Freyer, Killmer, & Porter, 2002).
Oral Health Benefits
Hopeaphenol has been studied for its effects on the dental caries pathogen Streptococcus mutans. It exhibited inhibitory effects on acid production and lethal effects on the bacteria, suggesting its utility in oral care products (Huy & Phan Tuấn Nghĩa, 2014).
Propriétés
Numéro CAS |
17912-85-5 |
|---|---|
Formule moléculaire |
C56H42O12 |
Poids moléculaire |
906.9 g/mol |
Nom IUPAC |
8,16-bis(4-hydroxyphenyl)-9-[4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |
InChI |
InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H |
Clé InChI |
YQQUILZPDYJDQJ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C4C([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@@H]7[C@H](C8=C(C=C(C=C8O)O)C9[C@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
SMILES canonique |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Synonymes |
(-)-HOPEAPHENOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
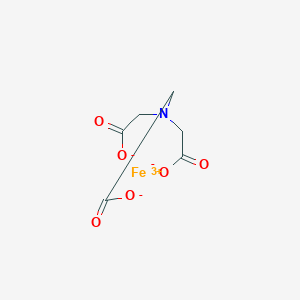
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
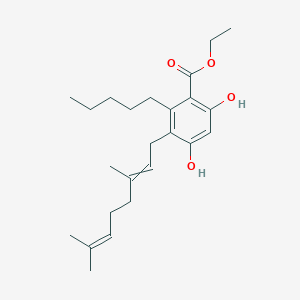
![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
